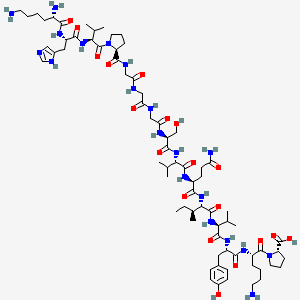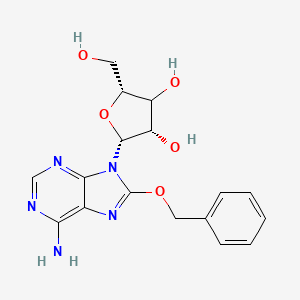
Tpnqrqnvc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Tpnqrqnvc involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent, and the protecting groups are removed after each coupling step. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Tpnqrqnvc primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of peptide bonds between amino acids, while the cleavage from the resin involves breaking these bonds. Additionally, the peptide can undergo oxidation and reduction reactions, particularly involving the cysteine residue, which can form disulfide bonds .
Applications De Recherche Scientifique
Tpnqrqnvc has significant applications in immunology and cancer research. It is used to study the immune response, particularly the activation of CD8+ T cells. This peptide is also employed in the development of cancer immunotherapies, as it can induce a cytotoxic T lymphocyte response against cancer cells expressing the human leukocyte antigen B0702 .
Mécanisme D'action
Tpnqrqnvc exerts its effects by binding to the human leukocyte antigen B0702 on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to their activation and proliferation. The activated T cells then target and destroy cells expressing the human leukocyte antigen B0702, including cancer cells .
Comparaison Avec Des Composés Similaires
Tpnqrqnvc is unique in its ability to induce a specific immune response against cells expressing the human leukocyte antigen B0702. Similar compounds include other peptides that are epitopes of different human leukocyte antigens, such as the human leukocyte antigen A0201 epitope peptide and the human leukocyte antigen C0401 epitope peptide. These peptides also induce immune responses but target different human leukocyte antigens .
Propriétés
Formule moléculaire |
C41H70N16O15S |
|---|---|
Poids moléculaire |
1059.2 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C41H70N16O15S/c1-17(2)31(38(69)55-24(16-73)40(71)72)56-36(67)23(15-29(45)62)53-34(65)21(9-11-27(43)60)51-32(63)19(6-4-12-49-41(47)48)50-33(64)20(8-10-26(42)59)52-35(66)22(14-28(44)61)54-37(68)25-7-5-13-57(25)39(70)30(46)18(3)58/h17-25,30-31,58,73H,4-16,46H2,1-3H3,(H2,42,59)(H2,43,60)(H2,44,61)(H2,45,62)(H,50,64)(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,69)(H,56,67)(H,71,72)(H4,47,48,49)/t18-,19+,20+,21+,22+,23+,24+,25+,30+,31+/m1/s1 |
Clé InChI |
GKCMDYVFPJYWJF-OSDSGSITSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)N)O |
SMILES canonique |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
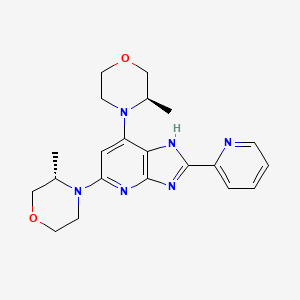

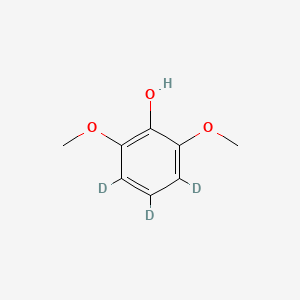


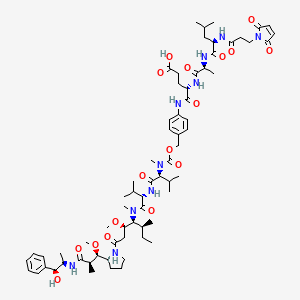

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)
